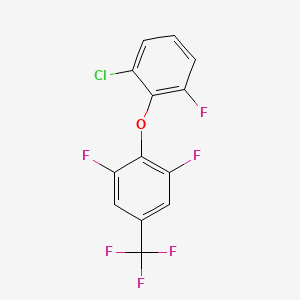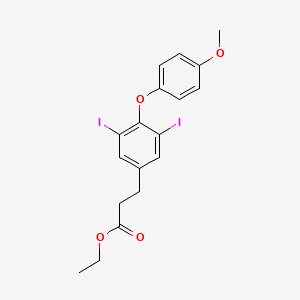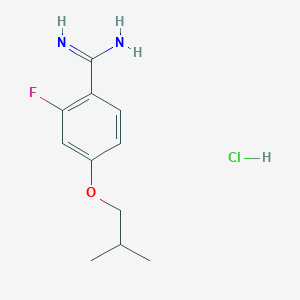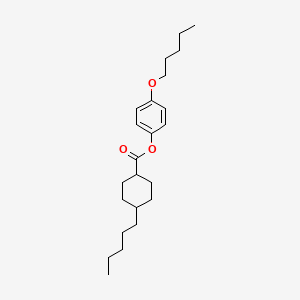
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is a fluorinated alkane. This compound is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties. It is primarily used in specialized applications due to its stability and hydrophobic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- typically involves the fluorination of dotriacontane. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized reactors and safety protocols to handle the reactive fluorine gas. The production process is designed to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.
Reduction: Although less common, reduction can remove fluorine atoms, leading to partially fluorinated alkanes.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogen exchange reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, partially fluorinated alkanes, and substituted alkanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- has several scientific research applications:
Chemistry: Used as a reference standard in gas chromatography and as a model compound in studying fluorinated alkanes.
Biology: Investigated for its potential use in creating hydrophobic coatings for biological samples.
Medicine: Explored for its potential in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the development of water-repellent and non-stick coatings, as well as in the synthesis of specialized polymers.
Wirkmechanismus
The mechanism by which Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- exerts its effects is primarily through its hydrophobic and lipophobic properties. The multiple fluorine atoms create a highly stable and inert surface, which can repel water and other polar substances. This property is leveraged in various applications, from coatings to drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexatriacontane: Another long-chain alkane, but without fluorination.
Pentacontane: A longer carbon chain alkane, also without fluorination.
Tetracontane: Similar in structure but with fewer carbon atoms and no fluorination.
Uniqueness
Dotriacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- is unique due to its extensive fluorination, which imparts exceptional stability, hydrophobicity, and chemical resistance. These properties make it particularly valuable in applications requiring durable and non-reactive surfaces.
Eigenschaften
CAS-Nummer |
1980063-92-0 |
|---|---|
Molekularformel |
C32H45F21 |
Molekulargewicht |
828.7 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodotriacontane |
InChI |
InChI=1S/C32H45F21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)29(45,46)30(47,48)31(49,50)32(51,52)53/h2-22H2,1H3 |
InChI-Schlüssel |
WKFAMTQDLUAZAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)



![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)


![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)
